4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
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Overview
Description
4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of triphenylphosphine with a suitable benzenesulfonyl fluoride precursor. One common method is the nucleophilic substitution reaction where triphenylphosphine reacts with benzenesulfonyl fluoride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The triphenylphosphoranyl group can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Addition Reactions: The compound can also engage in addition reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a phosphine oxide .
Scientific Research Applications
4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This interaction is often specific to certain amino acids, such as serine or cysteine, in the active site .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of the triphenylphosphoranyl group.
Benzenesulfonyl fluoride: Lacks the triphenylphosphoranyl group, making it less complex and with different reactivity.
Triphenylphosphine oxide: Contains the triphenylphosphoranyl group but lacks the sulfonyl fluoride moiety.
Uniqueness
The uniqueness of 4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with biological targets in a specific manner. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
CAS No. |
21316-04-1 |
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Molecular Formula |
C25H21FO2PS+ |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(4-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21FO2PS/c26-30(27,28)25-18-16-21(17-19-25)20-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2/q+1 |
InChI Key |
DLSAVXCKKMBNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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